molecular formula C16H17NO4S B7628526 N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide

N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B7628526
M. Wt: 319.4 g/mol
InChI Key: WHJDAYSPTRUYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as AMMS, is a sulfonamide compound that has been studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, including its potential use as an anti-inflammatory agent, as well as its ability to inhibit certain enzymes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, which can lead to various physiological effects.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of acid-base balance in the body. Additionally, N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have various physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is that it is relatively easy to synthesize. Additionally, the compound has been shown to exhibit various biochemical and physiological effects, which makes it a useful tool for studying the activity of certain enzymes. However, one limitation of using N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide. One potential direction is to further investigate the compound's anti-inflammatory activity and its potential use as an anti-inflammatory agent. Additionally, further research could be done to better understand the compound's mechanism of action and its effects on various enzymes. Finally, future research could focus on developing new derivatives of N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide that exhibit enhanced activity and selectivity for certain enzymes.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide involves the reaction of 4-acetylphenylamine with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide as a white crystalline solid.

Scientific Research Applications

N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been studied for its potential applications in the field of medicinal chemistry. One study found that N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide exhibited anti-inflammatory activity, as it was able to inhibit the production of inflammatory cytokines in vitro. Additionally, N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase.

properties

IUPAC Name

N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-4-9-15(21-3)16(10-11)22(19,20)17-14-7-5-13(6-8-14)12(2)18/h4-10,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJDAYSPTRUYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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